(4R)-2-[3-(difluoromethoxy)phenyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
(4R)-2-[3-(difluoromethoxy)phenyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-4-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidine ring, a difluoromethoxyphenyl group, and a fluorenylmethoxycarbonyl group. These structural features contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of (4R)-2-[3-(difluoromethoxy)phenyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps, including the formation of the thiazolidine ring and the introduction of the difluoromethoxyphenyl and fluorenylmethoxycarbonyl groups. The synthetic route may involve the use of reagents such as thionyl chloride, sodium hydride, and various protecting groups to ensure the selective formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
(4R)-2-[3-(difluoromethoxy)phenyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (4R)-2-[3-(difluoromethoxy)phenyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
(4R)-2-[3-(difluoromethoxy)phenyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-4-carboxylic acid can be compared with similar compounds such as:
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group.
Thiosulfate: An oxyanion of sulfur with various industrial applications.
These comparisons highlight the unique structural features and reactivity of this compound, distinguishing it from other compounds with similar functionalities.
Properties
Molecular Formula |
C26H21F2NO5S |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
(4R)-2-[3-(difluoromethoxy)phenyl]-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C26H21F2NO5S/c27-25(28)34-16-7-5-6-15(12-16)23-29(22(14-35-23)24(30)31)26(32)33-13-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-23,25H,13-14H2,(H,30,31)/t22-,23?/m0/s1 |
InChI Key |
FFHLBMQLTZLBRB-NQCNTLBGSA-N |
Isomeric SMILES |
C1[C@H](N(C(S1)C2=CC(=CC=C2)OC(F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES |
C1C(N(C(S1)C2=CC(=CC=C2)OC(F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
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